N'-(3-bromophenyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound belonging to the class of oxadiazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromoaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethyl-3-bromoaniline. This intermediate is then subjected to cyclization with 1,2,5-oxadiazole-3,4-diamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting highly proliferative cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through mitochondrial uncoupling. It increases mitochondrial respiration rate by transporting protons into the mitochondrial matrix independently of ATP synthase, thereby uncoupling nutrient oxidation from ATP production . This mechanism can lead to reduced cellular energy efficiency and induce apoptosis in cancer cells by disrupting their metabolic processes .
Comparison with Similar Compounds
N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is compared with other similar compounds such as:
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine (BAM15): Another mitochondrial uncoupler with similar properties but different substituents.
N,N′-Bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Shares the oxadiazolopyrazine core but has different functional groups.
The uniqueness of N6-(3-BROMOPHENYL)-N5,N5-DIMETHYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE lies in its specific bromophenyl and dimethyl substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN6O |
---|---|
Molecular Weight |
335.16 g/mol |
IUPAC Name |
6-N-(3-bromophenyl)-5-N,5-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C12H11BrN6O/c1-19(2)12-11(14-8-5-3-4-7(13)6-8)15-9-10(16-12)18-20-17-9/h3-6H,1-2H3,(H,14,15,17) |
InChI Key |
HQWIDHJJBFHEHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NON=C2N=C1NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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